2-Ethyl-3-methylquinoxaline 1,4-dioxide
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Overview
Description
2-Ethyl-3-methylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C({11})H({12})N({2})O({2}). It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylquinoxaline 1,4-dioxide typically involves the oxidation of 2-ethyl-3-methylquinoxaline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,4-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent quinoxaline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxides or other oxidized derivatives.
Reduction: Parent quinoxaline or partially reduced derivatives.
Substitution: Halogenated quinoxalines, aminoquinoxalines, thioquinoxalines.
Scientific Research Applications
2-Ethyl-3-methylquinoxaline 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylquinoxaline 1,4-dioxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities. The compound’s effects are often mediated through oxidative stress pathways, where it generates reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoxaline 1,4-dioxide
- 3-Ethylquinoxaline 1,4-dioxide
- 2,3-Dimethylquinoxaline 1,4-dioxide
Uniqueness
2-Ethyl-3-methylquinoxaline 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
23465-79-4 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3 |
InChI Key |
VNTFVBYREDHYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |
Origin of Product |
United States |
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